N-{[4-(4-bromophenyl)-5-{[(4-bromophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide
Beschreibung
This compound is a 1,2,4-triazole derivative featuring dual 4-bromophenyl substituents at positions 4 and 5 of the triazole ring. The 4-bromophenylmethylsulfanyl group at position 5 and a benzamide moiety linked via a methylene group at position 3 define its structure. Its synthesis likely involves Friedel-Crafts sulfonylation and Schotten-Baumann acylation, as seen in analogous compounds .
Eigenschaften
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[(4-bromophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Br2N4OS/c24-18-8-6-16(7-9-18)15-31-23-28-27-21(29(23)20-12-10-19(25)11-13-20)14-26-22(30)17-4-2-1-3-5-17/h1-13H,14-15H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJJHYGYWOGCNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Br2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-bromophenyl)-5-{[(4-bromophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . The reaction conditions often involve the use of solvents like ethanol or methanol and require careful control of temperature and pH to ensure high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[4-(4-bromophenyl)-5-{[(4-bromophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogen atoms in the bromophenyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
N-{[4-(4-bromophenyl)-5-{[(4-bromophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: This compound has potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Biological Studies: The compound’s interactions with enzymes and receptors make it a valuable tool for studying biochemical pathways.
Wirkmechanismus
The mechanism of action of N-{[4-(4-bromophenyl)-5-{[(4-bromophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to antimicrobial or anticancer effects . The exact pathways and targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The table below compares key structural features and substituents of the target compound with analogous triazole derivatives:
Key Observations:
- Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilic reactivity, contrasting with methoxy (electron-donating) or fluorine (moderately electron-withdrawing) groups in analogs .
- Sulfanyl Group Diversity : The [(4-bromophenyl)methyl]sulfanyl group in the target compound differs from carbamoyl (BB00694) or benzothiazole (Compound 6s) variants, impacting hydrogen-bonding and π-π stacking .
Lipophilicity and Solubility
- Target Compound : High logP (~5.2 estimated) due to dual bromophenyl groups, suggesting low aqueous solubility but enhanced membrane permeability.
- BB00694 : Slightly lower logP (~4.8) due to the polar carbamoyl group, improving solubility but reducing passive diffusion .
- N-(4-methoxyphenyl)benzamide () : Methoxy groups increase polarity, enhancing solubility but reducing blood-brain barrier penetration .
Spectroscopic Characteristics
Biologische Aktivität
N-{[4-(4-bromophenyl)-5-{[(4-bromophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from diverse research findings.
Synthesis and Characterization
The compound was synthesized through a multi-step process involving S-alkylation and subsequent reductions. The characterization of the synthesized compound was performed using various spectroscopic techniques including NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and HRMS (High-Resolution Mass Spectrometry).
Table 1: Characterization Data of N-{[4-(4-bromophenyl)-5-{[(4-bromophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide
| Technique | Data |
|---|---|
| NMR | 1H NMR δ (ppm): 14.18 (s, -NH), 7.70 (dt, 2H), 7.43 (tt, 1H) |
| IR | Significant peaks at 758 cm−1 (γ), 2853 cm−1 (ν s CH2) |
| HRMS | Confirmed molecular weight consistent with C20H18Br2N4OS |
Antimicrobial Activity
The compound was evaluated for its antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The evaluation utilized the turbidimetric method to determine Minimum Inhibitory Concentrations (MICs).
Findings:
- The compound exhibited significant antimicrobial activity with MIC values comparable to standard antibiotics.
- Specific derivatives showed enhanced activity against resistant bacterial strains.
Anticancer Activity
In vitro studies were conducted to assess the anticancer potential of N-{[4-(4-bromophenyl)-5-{[(4-bromophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide against various cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7).
Results:
- The compound demonstrated cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation.
- Molecular docking studies suggested that the compound interacts favorably with key cancer-related receptors.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 5.24 | Induction of apoptosis via caspase-independent pathways |
| HeLa | 6.10 | Cell cycle arrest at G2/M phase |
Structure-Activity Relationship (SAR)
The biological activity of N-{[4-(4-bromophenyl)-5-{[(4-bromophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide can be correlated with its structural features. The presence of the triazole ring and the bromophenyl groups appears critical for its biological efficacy.
Key Observations:
- Substitution patterns on the phenyl rings influence the potency against microbial and cancer cell lines.
- Electron-donating groups enhance activity by improving binding affinity to target proteins.
Case Studies
Recent studies have highlighted the efficacy of similar triazole derivatives in clinical settings. For instance, compounds exhibiting structural similarity have been reported to possess potent antifungal and anticancer properties.
Case Study Example:
A derivative with a similar structure was tested in a clinical trial for its effectiveness against resistant fungal infections, demonstrating promising results that support further exploration of triazole-based compounds in therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
